molecular formula C19H16N2O3 B14057949 [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile

[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile

Cat. No.: B14057949
M. Wt: 320.3 g/mol
InChI Key: FASYUYVHROYLFT-UHFFFAOYSA-N
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Description

[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is an organic compound that belongs to the class of benzaldehyde derivatives It is characterized by the presence of methoxy, phenoxyethoxy, and benzylidene groups attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile typically involves the condensation of 3-methoxy-4-(2-phenoxyethoxy)benzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine or pyridine, under reflux conditions. The reaction proceeds through the formation of a benzylidene intermediate, which subsequently reacts with malononitrile to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzylidene group can be reduced to form a corresponding benzyl derivative.

    Substitution: The phenoxyethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

    Oxidation: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzoic acid.

    Reduction: Formation of 3-methoxy-4-(2-phenoxyethoxy)benzylamine.

    Substitution: Formation of various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In the field of medicine, this compound is explored for its potential therapeutic applications. It is being studied for its anti-inflammatory, antioxidant, and anticancer properties. Researchers are also investigating its role in modulating cellular pathways involved in disease progression.

Industry

In industry, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it suitable for applications in the development of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in gene expression, protein synthesis, and cellular metabolism. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-phenoxyethoxy)benzaldehyde
  • 3-Ethoxy-4-methoxybenzaldehyde

Uniqueness

Compared to similar compounds, [3-Methoxy-4-(2-phenoxyethoxy)benzylidene]propanedinitrile exhibits unique properties due to the presence of the benzylidene and propanedinitrile groups These functional groups contribute to its distinct reactivity and potential bioactivity

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

2-[[3-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C19H16N2O3/c1-22-19-12-15(11-16(13-20)14-21)7-8-18(19)24-10-9-23-17-5-3-2-4-6-17/h2-8,11-12H,9-10H2,1H3

InChI Key

FASYUYVHROYLFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C#N)OCCOC2=CC=CC=C2

Origin of Product

United States

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